[4-chloro-2-(1H-tetrazol-1-yl)phenyl](8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone [4-chloro-2-(1H-tetrazol-1-yl)phenyl](8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970625
InChI: InChI=1S/C20H17ClN6O2/c1-29-13-3-5-17-15(9-13)16-10-26(7-6-18(16)23-17)20(28)14-4-2-12(21)8-19(14)27-11-22-24-25-27/h2-5,8-9,11,23H,6-7,10H2,1H3
SMILES:
Molecular Formula: C20H17ClN6O2
Molecular Weight: 408.8 g/mol

[4-chloro-2-(1H-tetrazol-1-yl)phenyl](8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

CAS No.:

Cat. No.: VC14970625

Molecular Formula: C20H17ClN6O2

Molecular Weight: 408.8 g/mol

* For research use only. Not for human or veterinary use.

[4-chloro-2-(1H-tetrazol-1-yl)phenyl](8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone -

Specification

Molecular Formula C20H17ClN6O2
Molecular Weight 408.8 g/mol
IUPAC Name [4-chloro-2-(tetrazol-1-yl)phenyl]-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Standard InChI InChI=1S/C20H17ClN6O2/c1-29-13-3-5-17-15(9-13)16-10-26(7-6-18(16)23-17)20(28)14-4-2-12(21)8-19(14)27-11-22-24-25-27/h2-5,8-9,11,23H,6-7,10H2,1H3
Standard InChI Key MPYBXYKAVCBPKC-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=C(C=C(C=C4)Cl)N5C=NN=N5

Introduction

Chemical Formula

  • Molecular formula: C20H17ClN6O2

  • Molecular weight: Approximately 408.84 g/mol

Key Functional Groups

  • Tetrazole (-C(N4)): Enhances hydrogen bonding and metal coordination.

  • Methoxy (-OCH3): Increases lipophilicity and modulates electronic properties.

  • Carbonyl (-C=O): Provides reactivity for further derivatization.

Synthesis

The synthesis of such compounds typically involves multi-step reactions due to the complexity of the structure. While no direct synthesis pathway for this specific compound was found in the provided sources, similar compounds are synthesized using:

  • Formation of the tetrazole ring: This can be achieved via cycloaddition reactions between azides and nitriles.

  • Construction of the pyridoindole framework: This step involves condensation reactions or cyclization of indole derivatives.

  • Coupling of the two moieties: The final step likely involves acylation or coupling reactions to attach the phenyl-tetrazole group to the pyridoindole core.

Medicinal Chemistry

The compound's structure suggests potential biological activity:

  • Tetrazoles are often explored as enzyme inhibitors or receptor modulators due to their ability to mimic biological functional groups.

  • Indole derivatives are widely studied for their anticancer, antimicrobial, and anti-inflammatory properties.

Material Science

The presence of heteroatoms (N, O) makes this compound suitable for coordination chemistry and material applications such as:

  • Catalysis

  • Organic semiconductors

Analytical Characterization

For structural confirmation, modern analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR: Identification of aromatic protons, methoxy group signals, and NH groups.

    • 13C^13C NMR: Carbonyl carbon signals and aromatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~409 m/z confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Peaks corresponding to C=O (~1700 cm1^{-1}), N-H (~3200 cm1^{-1}), and C-Cl (~700 cm1^{-1}).

  • X-ray Crystallography:

    • For detailed three-dimensional structural elucidation.

Comparison with Related Compounds

Property4-chloro-2-(1H-tetrazol-1-yl)phenylmethanoneRelated Tetrazole Compounds
Molecular Weight~408.84 g/molVaries
Biological ActivityPotential enzyme inhibitorBroad spectrum
Synthetic ComplexityHighModerate
Functional GroupsTetrazole, carbonyl, methoxyTetrazole

Research Implications

Given its structural features:

  • The compound warrants further investigation for its potential as a drug candidate targeting specific enzymes or receptors.

  • Its physicochemical properties should be studied to assess solubility, stability, and bioavailability.

  • Computational docking studies could predict interactions with biological targets.

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